

# Application Notes and Protocols: Investigating DNDI-6148 Resistance in Leishmania using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNDI-6148 |           |
| Cat. No.:            | B11931583 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known mechanism of action for the antileishmanial preclinical candidate **DNDI-6148**, the role of its target in conferring resistance as validated by CRISPR-Cas9, and detailed protocols for leveraging CRISPR-Cas9 to investigate potential resistance mechanisms in Leishmania species. While the clinical development of **DNDI-6148** has been deprioritized due to preclinical toxicity signals, the methodologies described herein are broadly applicable for studying drug resistance in Leishmania.[1][2]

# Introduction to DNDI-6148 and its Mechanism of Action

**DNDI-6148** is a novel benzoxaborole compound that has demonstrated potent in vitro and in vivo activity against visceral leishmaniasis (VL), caused by Leishmania donovani and Leishmania infantum.[3][4] Early studies showed impressive efficacy, with over a 98% reduction in parasite burden in vivo.[3][5] The primary mechanism of action of **DNDI-6148** is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease that has not been previously exploited as a drug target in this parasite.[3][5]

CRISPR-Cas9 gene editing has been instrumental in validating CPSF3 as the target of **DNDI-6148**. By introducing a specific point mutation (Asn219His) into the CPSF3 gene, researchers



were able to generate a Leishmania line that exhibited a consistent threefold decrease in sensitivity to **DNDI-6148**, confirming the critical role of this enzyme in the drug's efficacy.[3]

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings related to **DNDI-6148** efficacy and resistance.

Table 1: In Vivo Efficacy of DNDI-6148

| Compound  | Efficacy Metric              | Result | Species Context      |
|-----------|------------------------------|--------|----------------------|
| DNDI-6148 | Reduction in parasite burden | >98%   | In vivo models of VL |

Source: Mowbray, C. E., et al. (2021).[3][5]

Table 2: CRISPR-Cas9 Induced Resistance to DNDI-6148

| Gene Target | Genetic                  | Resulting                                                      | Leishmania  |
|-------------|--------------------------|----------------------------------------------------------------|-------------|
|             | Modification             | Phenotype                                                      | Species     |
| CPSF3       | Asn219His point mutation | 3-fold decrease in<br>sensitivity (resistance)<br>to DNDI-6148 | L. donovani |

Source: Mowbray, C. E., et al. (2021).[3]

## Signaling Pathways and Experimental Workflows Mechanism of Action and Resistance Pathway

The following diagram illustrates the established mechanism of action of **DNDI-6148** and the identified resistance mechanism. **DNDI-6148** inhibits the endonuclease activity of CPSF3, which is essential for parasite survival. A point mutation in the CPSF3 gene can reduce the binding affinity of the drug, leading to resistance.





Click to download full resolution via product page

Caption: Mechanism of **DNDI-6148** action and resistance.

# Experimental Workflow: Genome-Wide CRISPR-Cas9 Screen

This diagram outlines the workflow for a genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to **DNDI-6148** in Leishmania. This powerful technique can uncover novel resistance mechanisms beyond the primary drug target.[6][7][8]





Click to download full resolution via product page

Caption: Workflow for a CRISPR-Cas9 resistance screen.



### **Experimental Protocols**

The following protocols are adapted from established methodologies for CRISPR-Cas9 gene editing in Leishmania.[9][10][11][12]

# Protocol 1: Site-Directed Mutagenesis of CPSF3 to Validate Resistance

This protocol describes how to introduce the Asn219His point mutation into the endogenous CPSF3 locus in Cas9-expressing Leishmania.

### 1.1. Design of sgRNA and Donor DNA:

- sgRNA Design: Design a single guide RNA (sgRNA) that targets a region as close as
  possible to the Asn219 codon in the CPSF3 gene. Use a tool like EuPaGDT to ensure
  specificity and minimize off-target effects. The sgRNA should be cloned into a Leishmania
  expression vector (e.g., pLdCN).[9]
- Donor DNA Design: Synthesize a single-stranded oligonucleotide donor (e.g., 100-120 nt) containing the desired Asn219His mutation (AAT to CAT). This donor should have 40-50 nt homology arms flanking the mutation site to promote homology-directed repair (HDR).

#### 1.2. Parasite Culture:

• Culture a Leishmania donovani cell line stably expressing Cas9 nuclease in M199 medium supplemented with 10% fetal bovine serum and the appropriate selection antibiotic (e.g., Hygromycin B).

#### 1.3. Transfection:

- Prepare ~1x108 promastigotes in their logarithmic growth phase.
- Wash the cells twice with a sterile electroporation buffer (e.g., Tb-BSF buffer).
- Resuspend the parasite pellet in 100 μL of electroporation buffer.
- Add 10  $\mu g$  of the sgRNA expression plasmid and 10  $\mu g$  of the single-stranded donor DNA to the cell suspension.
- Transfer the mixture to a 2 mm gap electroporation cuvette.
- Electroporate using a suitable device (e.g., Amaxa Nucleofector or Bio-Rad Gene Pulser) with a program optimized for Leishmania.



### 1.4. Selection and Cloning:

- After electroporation, transfer the cells to 10 mL of fresh M199 medium and allow them to recover for 18-24 hours.
- Since this is a subtle mutation without a drug-selectable marker, selection will be phenotypic.
   Add DNDI-6148 to the culture at a concentration 2-3 times the EC50 of the wild-type parent line.
- Culture the parasites until a resistant population emerges.
- Isolate single clones by limiting dilution or plating on semi-solid agar.

#### 1.5. Verification:

- Extract genomic DNA from the resistant clones.
- PCR amplify the targeted region of the CPSF3 gene.
- Sequence the PCR product (Sanger sequencing) to confirm the presence of the Asn219His mutation.
- Perform a dose-response assay to quantify the shift in EC50 for DNDI-6148 compared to the wild-type line.

# Protocol 2: Genome-Wide CRISPR-Cas9 Screen for DNDI-6148 Resistance

This protocol outlines a high-throughput screen to identify all genes potentially involved in **DNDI-6148** resistance.

### 2.1. Library Transfection:

- Obtain or generate a genome-wide sgRNA library targeting all annotated genes in the Leishmania genome (e.g., the L. infantum library with ~50,000 sgRNAs).[6][8]
- Transfect the pooled sgRNA library into a Cas9-expressing L. infantum cell line using the
  electroporation method described in Protocol 1.3. A larger-scale transfection is required to
  ensure sufficient coverage of the library.

### 2.2. Drug Selection:

- After a 24-hour recovery period, split the transfected culture into two large populations:
- Control Population: Culture without any drug pressure.



- Treatment Population: Culture with a strong selective pressure of **DNDI-6148** (e.g., 5-10x the EC50).
- Maintain the cultures, passaging them as needed, for several weeks to allow for the
  enrichment of resistant genotypes. The growth rate of the treated population should
  eventually recover to a rate similar to the untreated control.

### 2.3. Sample Preparation and Sequencing:

- Harvest a large number of cells (~5x108) from both the control and **DNDI-6148**-treated populations.
- Extract genomic DNA from both samples.
- Use a two-step PCR protocol to first amplify the integrated sgRNA sequences from the genomic DNA and then add Illumina sequencing adapters and barcodes.
- Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to determine the relative abundance of each sgRNA.

### 2.4. Data Analysis:

- Align the sequencing reads to the original sgRNA library to get read counts for each sgRNA.
- Use bioinformatics tools (e.g., MAGeCK) to compare the sgRNA abundance between the **DNDI-6148**-treated and control populations.
- Calculate an enrichment score (e.g., log2 fold change) for each gene. Genes with significantly enriched sgRNAs in the treated population are considered potential resistance hits.

### 2.5. Hit Validation:

- For the top 5-10 candidate genes identified, validate their role in resistance individually.
- For each gene, design 2-3 new sgRNAs and generate individual knockout lines using the methods described in Protocol 1 (often using a drug resistance cassette as the donor DNA for easier selection).
- Confirm gene disruption via PCR or Southern blot.
- Perform dose-response assays on the validated knockout lines to confirm their resistance to DNDI-6148.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 2. DNDI-6148 | DNDi [dndi.org]
- 3. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. CRISPR-Cas9 high-throughput screening to study drug resistance in Leishmania infantum
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 high-throughput screening to study drug resistance in Leishmania infantum
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 | Springer Nature Experiments [experiments.springernature.com]
- 11. Application of CRISPR/Cas9-Mediated Genome Editing in Leishmania | Springer Nature Experiments [experiments.springernature.com]
- 12. CRISPR-Cas9-Mediated Genome Editing in Leishmania donovani PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating DNDI-6148 Resistance in Leishmania using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931583#crispr-cas9-studies-on-dndi-6148-resistance-in-leishmania]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com